molecular formula C23H34FN3O4S B2686353 N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-27-2

N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2686353
CAS No.: 898426-27-2
M. Wt: 467.6
InChI Key: WVVDIQBDHMUOJF-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS Number 898426-27-2) is a chemical compound with the molecular formula C23H34FN3O4S and a molecular weight of 467.60 g/mol . Its structure is characterized by an ethanediamide (oxalamide) linker, which connects a cycloheptylamine moiety to a complex side chain featuring a piperidine ring sulfonylated by a 4-fluoro-3-methylphenyl group. This specific molecular architecture, particularly the benzenesulfonylpiperidine unit, is of significant interest in medicinal chemistry and drug discovery research. Compounds with sulfonylated piperidine scaffolds are frequently investigated for their potential to interact with central nervous system (CNS) targets . For instance, research on structurally related molecules, such as GPR52 agonists, highlights the therapeutic relevance of similar compounds in preclinical studies for psychiatric disorders, demonstrating the value of this chemical class in developing new pharmacological tools . Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. It is also a valuable candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules for various diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can find more details, including the SMILES representation (O=C(C(=O)NCCC1CCCCN1S(=O)(=O)c1ccc(c(c1)C)F)NC1CCCCCC1), in the available data .

Properties

IUPAC Name

N'-cycloheptyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O4S/c1-17-16-20(11-12-21(17)24)32(30,31)27-15-7-6-10-19(27)13-14-25-22(28)23(29)26-18-8-4-2-3-5-9-18/h11-12,16,18-19H,2-10,13-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDIQBDHMUOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro-methylbenzenesulfonyl group, and the final coupling with the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights structural variations and their implications:

Compound Name Structural Features Key Differences vs. Target Compound Implications
Ethyl phenyl(piperidin-2-yl)acetate Piperidine core, phenylacetate ester, no sulfonyl group Lacks sulfonyl and ethanediamide; ester instead of amide Reduced receptor affinity; lower metabolic stability due to ester hydrolysis
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Fluorophenyl substituent, ester linkage Fluorophenyl vs. methylbenzenesulfonyl; ester vs. amide Altered electronic properties; ester may reduce bioavailability
N-Desmethylthioridazine Hydrochloride Phenothiazine backbone, piperidin-2-yl, sulfur-containing groups Different pharmacological class (antipsychotic) Targets dopamine receptors; sulfoxide/sulfur groups affect redox activity
Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate Stereospecific fluorophenyl and piperidine (R-configuration) Stereochemistry may influence binding; ester vs. amide Potential enantioselective activity; ester less stable

Pharmacological and Metabolic Insights

  • Sulfonyl vs. Ester Groups : The target compound’s benzenesulfonyl group likely enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, serotonin receptors) compared to ester-based analogs like ethyl phenyl(piperidin-2-yl)acetate .
  • Cycloheptyl vs. Smaller Cycloalkanes : The seven-membered ring increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Research Findings from Structural Analogs

  • Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): Fluorine substitution improves metabolic stability and bioavailability in related compounds, but the absence of a sulfonyl group limits target engagement .
  • N-Desmethylthioridazine Hydrochloride (): Phenothiazine derivatives with sulfur groups exhibit antipsychotic activity, suggesting the target’s sulfonyl group could similarly modulate CNS targets .
  • Stereochemical Considerations : Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate () highlights the importance of stereochemistry in receptor binding, implying that the target compound’s activity may depend on its configuration .

Biological Activity

N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, commonly referred to as compound 898426-27-2, is a synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a sulfonyl group, contributing to its pharmacological properties. The molecular formula is C₁₈H₂₄F₁N₃O₂S, with a molecular weight of approximately 357.46 g/mol.

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cellular pathways:

  • Neurotransmitter Modulation : Preliminary data suggest that the compound may enhance the release of certain neurotransmitters, potentially indicating its role as a neuromodulator.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured macrophages.
Assay TypeResultReference
Neurotransmitter ReleaseIncreased release observed
Cytokine InhibitionSignificant reduction in TNF-α

2. In Vivo Studies

Animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound:

  • Pain Models : In rodent models, the compound demonstrated analgesic effects comparable to established pain relievers.
  • Behavioral Studies : Behavioral assessments indicated improvements in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Case Study 1: Analgesic Efficacy

In a study evaluating the analgesic properties of this compound, researchers administered varying doses to rats subjected to formalin-induced pain. Results showed a dose-dependent reduction in pain scores compared to control groups.

Case Study 2: Anti-Anxiety Effects

Another study focused on the anxiolytic potential of the compound using the elevated plus maze test. Animals treated with this compound exhibited increased time spent in open arms, indicating reduced anxiety levels.

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